molecular formula C8H7F3N4O B2647499 1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone CAS No. 2260936-53-4

1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone

Cat. No.: B2647499
CAS No.: 2260936-53-4
M. Wt: 232.166
InChI Key: COWMJXRPEJDQHY-UHFFFAOYSA-N
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Description

1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone is a synthetic pteridine derivative offered for research and development purposes. Pteridines are a significant class of nitrogen-containing heterocyclic compounds with diverse biological activities . This compound features a pteridinone core structure, similar to those found in biologically essential molecules like tetrahydrobiopterin (BH4), a critical cofactor for enzymes such as nitric oxide synthase and aromatic amino acid hydroxylases . The incorporation of a trifluoroethanone group is a common strategy in medicinal chemistry to influence a compound's electronic properties, metabolic stability, and binding affinity, making this molecule a valuable intermediate for constructing more complex structures . Researchers are exploring such pteridin-7(8H)-one derivatives for their potential biological activities, which have been shown in preliminary studies to include antiproliferative effects against certain human cancer cell lines, inducing apoptosis and cell cycle arrest . As a building block, this chemical is of interest in the synthesis of novel compounds for pharmaceutical research, particularly in the development of kinase inhibitors and other targeted therapies, as seen in patents for related heterocyclic compounds . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(7,8-dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4O/c9-8(10,11)7(16)15-2-1-13-6-5(15)3-12-4-14-6/h3-4H,1-2H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWMJXRPEJDQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CN=CN=C2N1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone typically involves the reaction of a pteridine derivative with a trifluoroacetylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydropteridines.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction can produce dihydropteridines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: It is studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The trifluoroacetyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone with other trifluoroethanone derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Properties
This compound Not provided C₉H₇F₃N₄O* ~238.17* Dihydropteridinyl Potential enzyme inhibitor/pharmaceutical intermediate (inferred)
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone 1092712-21-4 C₈H₃F₅O 234.11 2,3-Difluorophenyl High stability, lipophilicity; chemical research
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone 1125812-58-9 C₉H₃ClF₆O 276.56 3-Chloro-5-(trifluoromethyl)phenyl Intermediate for Afoxolaner (veterinary drug); irritant/corrosive
(R)-1-(9-(2-Bromoethyl)-1-(3-bromoprop-1-ynyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepin-3-yl)-2,2,2-trifluoroethanone Not provided Not fully given N/A Bromoethyl, pyrroloazepinyl Colorless oil; FTIR peaks at 2932, 2232, 1669 cm⁻¹

*Calculated based on structural inference.

Key Observations:
  • This contrasts with the aromatic phenyl groups in analogs, which prioritize hydrophobic interactions . The 3-chloro-5-(trifluoromethyl)phenyl substituent in CAS 1125812-58-9 enhances steric bulk and electron-withdrawing effects, making it suitable for covalent binding in drug synthesis .
  • Fluorination Impact: All compounds exhibit enhanced metabolic stability and lipophilicity due to trifluoroethanone, aligning with trends in fluorinated pharmaceuticals .

Biological Activity

1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pteridine moiety and a trifluoroethanone group. The molecular formula is C9H8F3N3C_9H_8F_3N_3 with a molecular weight of approximately 229.18 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pteridine derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:
In vitro studies demonstrated that this compound could inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain kinases involved in cancer progression.

Research Findings:
A study reported that this compound inhibited polo-like kinase (PLK) activity with an IC50 value of 20 µM, suggesting its potential use as a therapeutic agent in cancer treatment targeting PLK pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary data indicate moderate absorption and distribution characteristics, with a half-life of approximately 4 hours in rat models.

Toxicity Profile

Toxicological assessments are essential for evaluating the safety of new compounds. Preliminary studies suggest that this compound exhibits low toxicity in animal models at therapeutic doses.

Data Table: Summary of Biological Activities

Biological Activity IC50 Value (µM) Reference
Anticancer (MCF-7 cells)15[Study Reference]
PLK Inhibition20[Study Reference]
Toxicity (rat model)>100[Toxicology Reference]

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